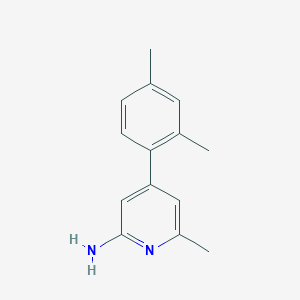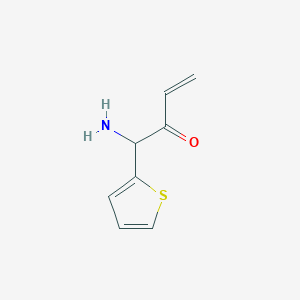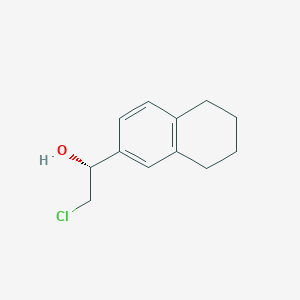![molecular formula C5H12Cl2N2 B13159136 1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride can be synthesized through organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones . This method affords products in high yield and enantiomeric ratio. Further modification of these products delivers natural product scaffolds, including diazabicyclo[2.2.1]heptane .
Industrial Production Methods
The industrial production methods for this compound are not extensively documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include enones, triketopiperazines, and various oxidizing and reducing agents . The reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions include natural product-like scaffolds such as prolinamide and harmicine .
Aplicaciones Científicas De Investigación
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,7-Diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in various chemical reactions, facilitating the formation of desired products through its unique structural properties . The exact molecular targets and pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: This compound is similar in structure and is used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives.
Prolinamide: Another compound with a similar scaffold, used in various chemical reactions.
Harmicine: A natural product-like structure derived from similar synthetic routes.
Uniqueness
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its specific structural properties and its ability to act as a catalyst in asymmetric catalysis reactions. Its high yield and enantiomeric ratio in synthetic reactions make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C5H12Cl2N2 |
|---|---|
Peso molecular |
171.07 g/mol |
Nombre IUPAC |
1,7-diazabicyclo[2.2.1]heptane;dihydrochloride |
InChI |
InChI=1S/C5H10N2.2ClH/c1-3-7-4-2-5(1)6-7;;/h5-6H,1-4H2;2*1H |
Clave InChI |
OQGPQFTYFNLBBO-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)
![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
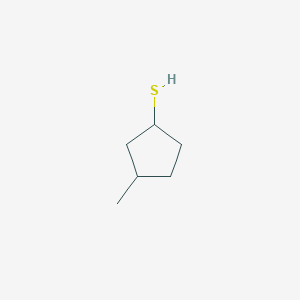
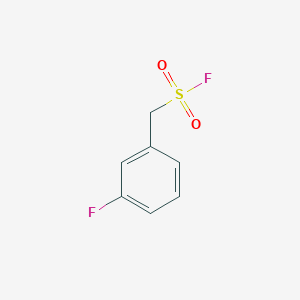
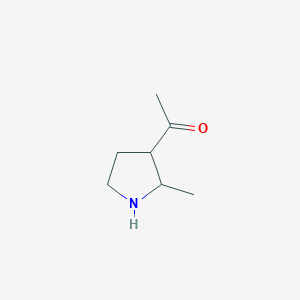
![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)
![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)

